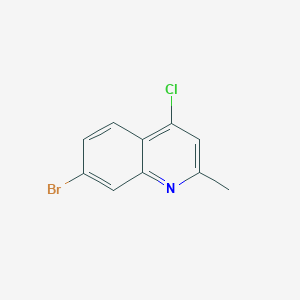

7-Bromo-4-chloro-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Pharmaceutical Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural unit in a vast number of biologically active compounds. rsc.orgresearchgate.net Its planarity, aromaticity, and the presence of a nitrogen atom confer unique electronic and steric properties, making it a highly attractive framework for synthetic and medicinal chemists. numberanalytics.comecorfan.org The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has cemented its status as a cornerstone in the design and synthesis of novel therapeutic agents and functional materials. numberanalytics.comrsc.org

Quinoline derivatives have demonstrated an exceptionally broad spectrum of biological activities. nih.govbenthamdirect.comingentaconnect.com This includes, but is not limited to, applications as anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. biointerfaceresearch.comresearchgate.netnih.gov The wide-ranging pharmacological effects are a direct consequence of the diverse structural modifications that can be introduced onto the quinoline core, leading to interactions with a multitude of biological targets. orientjchem.org For instance, different substitution patterns on the quinoline ring can result in compounds that inhibit enzymes, interact with nucleic acids, or modulate receptor functions. researchgate.netresearchgate.net

The quinoline scaffold is a recurring motif in a number of clinically approved drugs and is a focal point in many drug discovery programs. rsc.orgusc.edu Its established role in medicinal chemistry is exemplified by the success of quinoline-based antimalarial drugs like chloroquine (B1663885) and mefloquine. rsc.orgbiointerfaceresearch.com In the realm of oncology, quinoline derivatives have been developed as potent anticancer agents, targeting various mechanisms such as topoisomerase inhibition and disruption of microtubule polymerization. researchgate.netbenthamdirect.com The synthetic tractability of the quinoline system allows for the creation of large libraries of derivatives, facilitating the identification of new drug candidates with improved efficacy and selectivity. nih.govresearchgate.net

Beyond its pharmaceutical applications, the quinoline scaffold is a key component of many natural products, particularly alkaloids. rsc.org Quinine (B1679958), for instance, is a naturally occurring quinoline alkaloid isolated from the bark of the Cinchona tree and has a long history of use as an antimalarial. rsc.orgwikipedia.org The unique photophysical and electronic properties of quinoline derivatives have also led to their use in the development of functional materials, such as dyes and sensors. wikipedia.org Furthermore, their ability to coordinate with metal ions has been exploited in the design of catalysts and imaging agents.

Overview of Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline scaffold is a powerful strategy for modulating the properties of the resulting derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The incorporation of halogens, such as chlorine and bromine, can profoundly alter the pharmacological profile of a quinoline derivative. biointerfaceresearch.com Halogenation can enhance the potency of a compound by facilitating stronger interactions with its target, often through the formation of halogen bonds. researchgate.net Moreover, the introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate. researchgate.net This strategic modification has been successfully employed to improve the antibacterial and biofilm-eradicating activities of quinoline-based agents. nih.gov

The position of the halogen substituent on the quinoline ring is a critical determinant of both its chemical reactivity and biological activity. researchgate.net The electronic effects of the halogen can influence the reactivity of the quinoline ring towards further chemical transformations. For example, the presence of a halogen can direct the regioselectivity of subsequent substitution reactions. rsc.org From a biological perspective, the specific placement of a halogen can be crucial for optimal interaction with a biological target. nih.gov Studies have shown that the antiproliferative activity of halogenated quinolines against cancer cell lines can be highly dependent on the location of the halogen atoms. nih.gov For instance, certain substitution patterns may lead to enhanced activity, while others may result in inactive compounds. acs.org

Focus on 7-Bromo-4-chloro-2-methylquinoline within the Quinoline Class

Within the broad class of quinolines, this compound is a specific derivative that has garnered interest for its potential applications in various research areas, particularly in medicinal chemistry and materials science. This compound is a solid at room temperature and is characterized by a quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. sigmaaldrich.comcalpaclab.com

The presence and specific arrangement of these substituents—the two different halogen atoms (bromo and chloro) and the methyl group—confer unique chemical properties and potential biological activities to the molecule. These features make it a valuable intermediate in organic synthesis for the creation of more complex molecules and a subject of investigation for its own intrinsic properties. The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| Appearance | Solid |

| Melting Point | 73-74 ºC |

| InChI Key | FCQMZVFGSMJLPM-UHFFFAOYSA-N |

| CAS Number | 143946-45-6 |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVKITWPOOYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589158 | |

| Record name | 7-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-45-6 | |

| Record name | 7-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143946-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 7 Bromo 4 Chloro 2 Methylquinoline

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinolines. The electron-deficient nature of the quinoline ring, particularly at positions 2 and 4, facilitates the attack of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govquimicaorganica.org The subsequent loss of the halide ion restores the aromaticity of the ring system, resulting in the substituted product. nih.gov

Reactivity at the Chloro and Bromo Positions

In 7-Bromo-4-chloro-2-methylquinoline, two halogen atoms are available for substitution: a chlorine atom at the C4 position and a bromine atom at the C7 position. The regioselectivity of nucleophilic substitution is dictated by the electronic properties of the quinoline ring. The C4 position is significantly more reactive towards nucleophiles than the C7 position. This enhanced reactivity is due to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. quimicaorganica.orgnih.gov Resonance structures show that the negative charge can be effectively delocalized onto the electronegative nitrogen atom, which is not possible when the attack occurs at the C7 position. quimicaorganica.org

While in many cases, such as for alkyl halides, the carbon-bromine bond is weaker and thus more reactive than the carbon-chlorine bond, the electronic activation at the C4 position in quinolines is the dominant factor in SNAr reactions. youtube.comlibretexts.orgchemistryguru.com.sg Therefore, nucleophilic attack will preferentially occur at the C4-chloro position. Studies on related dihaloquinolines, such as 4,7-dichloroquinoline (B193633), consistently show selective substitution at the C4 position. mdpi.comwikipedia.org Similarly, for 6-Bromo-2-chloroquinoline, selective Buchwald-Hartwig amination can be achieved at the C6-bromo position in the presence of the C2-chloro group, but this is a catalyzed reaction with a different mechanism; for uncatalyzed nucleophilic substitution, the position activated by nitrogen (C2 or C4) is favored. researchgate.net

Synthesis of Thioalkylquinoline Derivatives from Chloroquinolines

The high reactivity of the 4-chloro group is exploited in the synthesis of various derivatives, including thioalkylquinolines. In a process analogous to the reaction with 4,7-dichloroquinoline, this compound can react with linear hydroxyalkylthiols in the presence of a base to selectively yield 4-thioalkylquinoline derivatives. mdpi.com The reaction demonstrates excellent chemoselectivity, with the thiol group preferentially displacing the chlorine at C4 without affecting the bromo group at C7 or a hydroxyl group on the nucleophile. mdpi.com

The optimal conditions for this type of transformation have been identified as refluxing in dry ethanol (B145695) with a base like triethylamine (B128534) for an extended period. mdpi.com This method provides moderate to good yields of the desired 4-thioalkylated products. mdpi.com

Table 1: Representative Conditions for Synthesis of 4-Thioalkylquinoline Derivatives

| Starting Material | Nucleophile | Solvent | Base | Temperature | Time | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | 2-Hydroxyethanethiol | Dry Ethanol | Triethylamine | 80 °C (reflux) | 5 days | 52–65% | mdpi.com |

| 4,7-Dichloroquinoline | 3-Hydroxypropanethiol | Dry Ethanol | Triethylamine | 80 °C (reflux) | 5 days | 52–65% | mdpi.com |

This table presents data for the analogous compound 4,7-dichloroquinoline, which is expected to show similar reactivity at the C4 position.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a different reactivity pattern compared to SNAr. acs.orgnih.gov These reactions have become fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures under relatively mild conditions. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for most palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig) involves three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.org A palladium(0) complex first undergoes oxidative addition with the organohalide. For this compound, this step is competitive between the C-Br and C-Cl bonds.

The reactivity order for the oxidative addition step is generally C-I > C-OTf > C-Br >> C-Cl. wikipedia.orglibretexts.org This is the reverse of the trend often seen for bond strength and presents a key opportunity for regioselective functionalization. The C7-Br bond is significantly more reactive in palladium-catalyzed couplings than the C4-Cl bond. This differential reactivity allows for selective functionalization at the C7 position, leaving the C4-chloro group intact for subsequent nucleophilic substitution or a second, more forcing cross-coupling reaction. Research on 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline (B1588978) in Suzuki reactions confirms this principle, where the C4-iodo derivative reacts with much higher regioselectivity than the C4-chloro compound, highlighting the greater reactivity of the heavier halogen. researchgate.net

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds

Different types of palladium-catalyzed reactions can be employed to introduce a wide variety of functional groups onto the this compound core, primarily at the more reactive C7-bromo position.

Suzuki Coupling: This reaction couples the organohalide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to synthesize biaryl compounds. libretexts.orgresearchgate.net By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, a 7-aryl-4-chloro-2-methylquinoline can be synthesized. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling the organohalide with an alkene. wikipedia.orgyoutube.com This allows for the introduction of vinyl groups. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 7-alkenyl-4-chloro-2-methylquinoline. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the organohalide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines. wikipedia.org Applying this to the target molecule would allow for the selective introduction of an amino group at the C7 position. beilstein-journals.orgmit.edu

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Halide Reactivity | Catalyst (Example) | Ligand (Example) | Base (Example) | Application | Ref |

|---|---|---|---|---|---|---|

| Suzuki Coupling | C-Br > C-Cl | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | C-C bond (Aryl, Vinyl) | researchgate.netresearchgate.net |

| Heck Reaction | C-Br > C-Cl | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | C-C bond (Alkenyl) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | C-Br > C-Cl | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP | KOt-Bu, Cs₂CO₃ | C-N bond (Amine) | wikipedia.orgbeilstein-journals.org |

This table provides generalized conditions based on reactions with similar aryl halide substrates.

Modification of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoline ring is not inert. Its protons are acidic due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which can stabilize the corresponding carbanion or enamine tautomer. nih.govresearchgate.net This activation allows for several functionalization reactions directly at the methyl group.

One of the most common transformations is the condensation reaction with aldehydes, often referred to as a Knoevenagel-type condensation. rsc.orgresearchgate.net In the presence of a catalyst like zinc chloride or in acetic anhydride, the 2-methyl group can react with various aromatic aldehydes to form 2-styrylquinoline (B1231325) derivatives. rsc.orgresearchgate.net This reaction proceeds by forming a reactive 2-methylene-1,2-dihydroquinoline intermediate which then attacks the aldehyde. rsc.org Studies have shown that electron-withdrawing substituents on the quinoline ring, such as chloro and bromo groups, can increase the yields of such C(sp³)-H functionalization reactions. nih.govacs.org

Furthermore, metal-free C(sp³)-H activation strategies have been developed. For instance, using iodine in DMSO can lead to the oxidation of the methyl group to an aldehyde (quinoline-2-carbaldehyde), which can then participate in subsequent cascade reactions to form more complex heterocyclic systems. acs.orgnih.govacs.org These methods provide an efficient route to elaborate the quinoline scaffold from the 2-methyl position. nih.govacs.org

Oxidative Transformations

The 2-methyl group of the quinoline ring is susceptible to oxidation, a reaction that can be leveraged to introduce new functional groups. This transformation typically targets the methyl group to yield either a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid).

The oxidation of the methyl group on the quinoline core, such as in this compound, can be achieved using specific oxidizing agents. Selenium dioxide (SeO₂) is a common reagent employed for the conversion of activated methyl groups, like the one at the C2 position of a quinoline ring, into aldehydes. emporia.edunih.govadichemistry.com This reaction often proceeds via an initial ene reaction followed by a eie.grnih.gov-sigmatropic rearrangement. nih.govwikipedia.org For instance, studies on 2-methylquinoline (B7769805) have shown it can be oxidized to quinoline-2-carbaldehyde. emporia.eduacs.org Under different conditions or with stronger oxidants, the oxidation can proceed further to the carboxylic acid.

Another effective oxidant for such transformations is nickel peroxide. capes.gov.brcapes.gov.br This reagent has been used to oxidize methylquinolines to their corresponding carboxylic acids in high yield. The reactivity of the methyl group at the 2-position makes it a prime target for these oxidative conversions, enabling the synthesis of 7-bromo-4-chloroquinoline-2-carbaldehyde or 7-bromo-4-chloroquinoline-2-carboxylic acid, which are valuable intermediates for further chemical synthesis. The general process involves the oxidation of the C(sp³)–H bonds of the methyl group. nih.gov

The table below summarizes the expected oxidative transformations of the 2-methyl group.

| Starting Functional Group | Reagent | Resulting Functional Group |

| 2-Methyl | Selenium Dioxide (SeO₂) | 2-Formyl (Aldehyde) |

| 2-Methyl | Nickel Peroxide | 2-Carboxyl (Carboxylic Acid) |

| 2-Methyl | Iodine/TBHP/DMSO | 2-Formyl (Aldehyde) |

This table illustrates potential oxidative transformations of the 2-methyl group on the quinoline core based on established methods.

Formation of Hybrid Compounds Incorporating this compound

The structure of this compound contains multiple reactive sites that allow for its incorporation into larger, hybrid molecular structures. Molecular hybridization is a strategy in medicinal chemistry where distinct pharmacophores are combined to create a single molecule with potentially enhanced or synergistic biological activities. eie.grnih.govnih.gov

The 4-chloro substituent on the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netnih.gov This reactivity allows for the straightforward introduction of various molecular fragments by reacting this compound with suitable nucleophiles. For example, based on the reactivity of related 4-chloroquinolines, it is feasible to synthesize hybrids containing other heterocyclic systems like pyrazoline or triazole. eie.grnih.govresearchgate.net The synthesis of quinolinone-pyrazoline hybrids has been accomplished through the chemical modification of quinolinone-chalcone precursors. eie.grnih.gov Similarly, quinoline-triazole hybrids are often synthesized via "click chemistry," specifically the copper-catalyzed reaction between an azide-functionalized quinoline and a terminal alkyne, or by reacting a chloroquinoline with a triazole. nih.govresearchgate.netnih.govresearchgate.netasianpubs.orgrasayanjournal.co.in

The general approach involves the displacement of the chlorine atom at the C4 position by a nitrogen, oxygen, or sulfur-based nucleophile, which is part of the second molecular entity being introduced. mdpi.comucsf.edu

In addition to the 4-chloro position, the 7-bromo substituent provides another versatile handle for chemical modification. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of aryl, heteroaryl, or alkynyl groups to the quinoline core, further expanding the diversity of possible hybrid compounds.

The table below provides examples of hybrid structures that can be synthesized from a chloroquinoline scaffold.

| Quinoline Reactive Site | Coupling Partner/Reaction Type | Resulting Hybrid Structure |

| 4-Chloro | Amine Nucleophile (SNAr) | 4-Aminoquinoline derivative |

| 4-Chloro | Hydrazine/Chalcone (B49325) | Quinoline-Pyrazoline hybrid |

| 4-Chloro (converted to azide) | Terminal Alkyne (Click Chemistry) | Quinoline-Triazole hybrid |

| 7-Bromo | Boronic Acid (Suzuki Coupling) | 7-Aryl-quinoline derivative |

This table illustrates synthetic strategies for forming hybrid compounds based on the known reactivity of the chloro and bromo substituents on the quinoline ring.

Structure Activity Relationship Sar Studies of Halogenated Quinoline Derivatives

Influence of Halogen Substituents (Bromo and Chloro) on Biological Activity

The presence and position of halogen atoms on the quinoline (B57606) ring are known to be crucial determinants of biological activity. slideshare.net In 7-Bromo-4-chloro-2-methylquinoline, the bromine at position 7 and the chlorine at position 4 play distinct roles in modulating the molecule's properties.

Impact on Lipophilicity and Cellular Uptake

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com The halogen substituents, bromine and chlorine, significantly increase the lipophilicity of the quinoline core. This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the cell membrane, which is a lipid bilayer. nih.govnih.gov

Studies on various halogenated compounds have shown a correlation between lipophilicity and cellular uptake. nih.govrsc.org Generally, an increase in lipophilicity leads to greater cellular accumulation, which can enhance the biological activity of a compound. acs.org However, this relationship is not always linear; excessively high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding, which may decrease bioavailability and efficacy. mdpi.comnih.gov The specific combination of a bromo and a chloro group in this compound contributes to a balanced lipophilicity that is often favorable for cellular uptake.

| Feature | Impact | Source |

| Halogen-Induced Lipophilicity | Increases the ability to cross cell membranes. | nih.govnih.gov |

| Cellular Uptake | Generally enhanced with increased lipophilicity. | nih.govrsc.org |

| Optimal Lipophilicity | A balance is necessary to avoid poor solubility and non-specific binding. | mdpi.comnih.gov |

Correlation with Electron-Withdrawing Capacity and pKa

Both bromine and chlorine are electron-withdrawing groups. Their presence on the quinoline ring reduces the electron density of the aromatic system. This electron-withdrawing effect can influence the pKa of the quinoline nitrogen. The pKa is a measure of the basicity of the nitrogen atom, which in turn affects the ionization state of the molecule at physiological pH. ijresm.com

The electron-withdrawing nature of the halogens in this compound lowers the pKa of the quinoline nitrogen, making it less basic. chemrxiv.org This modification can be critical for the molecule's interaction with biological targets, such as enzymes or receptors, where the protonation state of the molecule can dictate binding affinity. chemrxiv.org For instance, in the context of antimalarial quinolines, the ability of the drug to accumulate in the acidic food vacuole of the parasite is dependent on its pKa.

Role of the Methyl Group at Position 2 in SAR

The methyl group at the C2 position of the quinoline ring also plays a significant role in the structure-activity relationship of this compound. While perhaps less impactful than the halogen substituents, the methyl group can influence the molecule's biological activity through several mechanisms.

Positional Isomerism and its Effects on Activity

The specific placement of substituents on the quinoline ring is critical, and positional isomers often exhibit significantly different biological activities. This highlights the importance of the precise arrangement of functional groups for molecular recognition by biological targets.

Comparison with 7-Bromo-2-chloro-4-methylquinoline

Comparing this compound with its positional isomer, 7-Bromo-2-chloro-4-methylquinoline, reveals the importance of the substituent positions. In the latter, the chloro and methyl groups have swapped positions. This seemingly minor change can lead to significant differences in biological activity.

The position of the chloro group is particularly important. A chloro group at position 4 is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine (B1663885). slideshare.net The activity of these compounds is often linked to the specific interactions that the C4-chloro substituent can make with the target. Moving the chloro group to the C2 position, as in 7-Bromo-2-chloro-4-methylquinoline, would alter these interactions and likely result in a different pharmacological profile.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | 256.53 | 73-74 |

| This compound | C10H7BrClN | 256.53 | N/A |

Data sourced from chemsynthesis.comsigmaaldrich.com

Comparison with 8-Bromo-4-chloro-2-methylquinoline

Another informative comparison is with 8-Bromo-4-chloro-2-methylquinoline. In this isomer, the bromine atom is shifted from position 7 to position 8. The position of the bromo group on the benzenoid ring of the quinoline can also have a profound effect on activity.

For many quinoline-based drugs, substitution at the 7-position is crucial for activity. For instance, the 7-chloro group of chloroquine is essential for its antimalarial properties. slideshare.net Replacing it or moving it can lead to a significant loss of activity. Therefore, it is plausible that this compound and 8-Bromo-4-chloro-2-methylquinoline would exhibit different biological profiles due to the altered position of the bromo substituent, which would affect the electronic properties and steric shape of the molecule.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-Bromo-4-chloro-2-methylquinoline | 1201-07-6 | C10H7BrClN | 256.53 |

| This compound | N/A | C10H7BrClN | 256.53 |

Data sourced from scbt.com

Comparison with 6-Bromo-4-chloro-2-methylquinoline

A direct comparison between this compound and its isomer, 6-Bromo-4-chloro-2-methylquinoline, highlights the critical role of substituent placement in defining the molecule's properties. While both compounds share the same molecular formula and weight, the location of the bromine atom—at position 7 versus position 6—leads to distinct chemical entities with different spatial arrangements and electronic properties. uni.lu This difference is expected to translate into varied biological activities, as the position of the bromine atom can affect binding affinity and interaction with target proteins. smolecule.com

Research into quinoline derivatives has consistently shown that even minor positional changes of a substituent can lead to significant shifts in biological function, including antimalarial and anticancer activities. mdpi.comnih.gov The 7-position on the quinoline ring is a key area for substitution, and altering the substituent at this position is a common strategy to modulate potency. nih.gov Therefore, the shift of the bromine atom from C-6 to C-7 is a structurally significant modification that would likely alter the compound's interaction with biological systems.

Interactive Table 1: Comparison of Positional Isomers

| Property | This compound | 6-Bromo-4-chloro-2-methylquinoline |

|---|---|---|

| Molecular Formula | C₁₀H₇BrClN calpaclab.com | C₁₀H₇BrClN uni.lu |

| Molecular Weight | 256.53 g/mol calpaclab.com | 256.53 g/mol |

| CAS Number | 143946-45-6 calpaclab.com | Not explicitly available in results |

| Bromine Position | C-7 | C-6 |

| Chemical Structure | | |

Design of Analogs to Explore SAR

This compound serves as a valuable scaffold or key intermediate in medicinal chemistry for the design and synthesis of new analogs to explore the structure-activity relationship. nih.gov The process of designing analogs involves systematically modifying the parent structure to understand which chemical features are essential for its biological activity and to optimize properties like potency and selectivity. nih.govnih.gov

The structure of this compound offers several strategic points for modification:

The 7-Position: The bromine atom at this position is a particularly useful functional group for synthetic chemists. It can be readily replaced by a wide variety of other chemical groups through modern cross-coupling reactions such as Suzuki, Ullmann, and Negishi couplings. nih.gov This allows for the introduction of diverse substituents to systematically vary the size, hydrophobicity, and hydrogen-bonding capacity at this position, thereby probing its role in target binding. nih.gov

The 4-Position: The chlorine atom at C-4 is activated toward nucleophilic substitution. smolecule.comnih.gov This allows for the introduction of various nitrogen- or sulfur-containing side chains, a common strategy in the development of quinoline-based drugs like chloroquine. mdpi.com

The 2-Methyl Group: The methyl group at C-2 can also be modified, although it is generally less reactive than the halogenated positions.

By creating a library of analogs with systematic variations at these key positions, researchers can build a comprehensive understanding of the SAR for this class of compounds. This rational design approach is fundamental to developing molecules with improved therapeutic potential. nih.gov

Interactive Table 2: Conceptual Design of Analogs Based on the this compound Scaffold

| Modification Position | Original Group | Potential New Groups for SAR Exploration | Rationale for Modification |

|---|---|---|---|

| Position 7 | Bromo (-Br) | Aryl, Heteroaryl, Alkyl, Alkoxy (-OR), Amino (-NR₂) | To explore the effects of steric bulk, electronics, and hydrogen bonding capabilities. nih.gov |

| Position 4 | Chloro (-Cl) | Amines (-NHR), Phenoxy (-OAr), Thioethers (-SR) | To introduce side chains that can form additional interactions with the target and modulate solubility. mdpi.comdurham.ac.uk |

| Position 2 | Methyl (-CH₃) | Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃), Hydrogen (-H) | To fine-tune steric and electronic properties of the pyridine (B92270) ring portion of the quinoline. |

Medicinal Chemistry and Biological Activity of 7 Bromo 4 Chloro 2 Methylquinoline and Its Analogs

Antimicrobial Activities

Derivatives of 7-chloroquinoline (B30040) have been extensively investigated for their broad-spectrum antimicrobial properties. These compounds have shown promise in combating various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Quinoline (B57606) derivatives are known to possess significant antibacterial properties. The presence of halogen atoms, such as bromine and chlorine, can enhance their activity against both Gram-positive and Gram-negative bacteria. For instance, synthetic quinoline derivatives have demonstrated inhibitory effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the interference with bacterial DNA synthesis or the disruption of cell membrane integrity.

In a study focused on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, several compounds exhibited notable antibacterial activity. The structural-activity relationship suggested that the presence of a 2-pyrimidinyl derivative enhanced the potency against various bacterial strains.

The antifungal potential of quinoline derivatives has also been a subject of significant research. In an evaluation of fifteen 7-chloro-4-arylhydrazonequinolines, several compounds demonstrated in vitro antifungal activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Notably, some of these derivatives exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net

The study highlighted that the hydrazone derivative with a fluorine atom at the 2-position of the benzene (B151609) ring (compound 4a) showed the most promising activity against Candida albicans. researchgate.net

Table 1: Antifungal Activity of 7-chloro-4-arylhydrazonequinolines against Candida albicans

| Compound | R Substituent | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 4a | 2-F | 25 | 50 |

| 4o | 4-N(CH₃)₂ | >200 | >200 |

| Fluconazole | - | 25 | 50 |

Source: Duval et al., 2011. researchgate.net

Several 7-chloroquinoline derivatives have been identified as promising leads for the development of new drugs against Mycobacterium tuberculosis. In a study evaluating 18 new 7-chloroquinoline derivatives, some compounds exhibited moderate activity against a range of Mycobacterium species, with MIC values of 16 μg/mL. researchgate.net

Further research on quinoline-isoxazole-based compounds revealed potent activity against both replicating and non-replicating persistent tuberculosis bacteria. researchgate.net Two compounds, in particular, showed submicromolar activity against replicating M. tuberculosis and retained their efficacy against strains resistant to common drugs like rifampin and isoniazid. researchgate.net This suggests that the 7-chloroquinoline scaffold is a valuable starting point for developing novel antitubercular agents. researchgate.net

Anticancer and Antiproliferative Activities

The anticancer potential of 7-chloroquinoline derivatives is a burgeoning area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

A significant mechanism through which 7-chloroquinoline analogs exert their anticancer effects is the induction of apoptosis and the inhibition of nucleic acid synthesis. A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited both DNA and RNA synthesis, and induced apoptosis in the CCRF-CEM cancer cell line. mdpi.com The inhibition of DNA and RNA synthesis was confirmed by the reduced incorporation of 5-bromo-2-deoxyuridine (BrDU) and 5-bromouridine (B41414) (BrU), respectively. mdpi.com

Other quinoline derivatives are thought to interact with specific cellular pathways that regulate cell growth and apoptosis. Some studies suggest that these compounds can modulate signaling pathways involved in cell survival and death.

The selectivity of anticancer agents is a critical factor in their therapeutic potential. Research on 7-chloro-(4-thioalkylquinoline) derivatives has shown a degree of selectivity for cancer cells over non-tumor cell lines. mdpi.com For instance, sulfonyl N-oxide derivatives exhibited pronounced selectivity for human colorectal cancer cells (HCT116 and HCT116p53−/−), leukemia cell lines (CCRF-CEM, CEM-DNR, K562, K562-TAX), lung cancer cells (A549), and osteosarcoma cells (U2OS) when compared to normal fibroblasts. mdpi.com

Similarly, 7-chloroquinolinehydrazones have demonstrated broad-spectrum cytotoxic activity across a large panel of cancer cell lines from nine different tumor types, including leukemia, lung cancer, colon cancer, and breast cancer, with some compounds showing submicromolar GI₅₀ values. nih.gov

Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline have also shown significant antiproliferative activity. The position of substituents on the molecule was found to influence their cytotoxic potential against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HL-60 (promyelocytic leukemia). scielo.br

Table 2: Cytotoxic Activity (IC₅₀, µM) of selected 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives

| Compound | HCT116 | HCT116p53−/− | CCRF-CEM | A549 | U2OS |

|---|---|---|---|---|---|

| 73 | 2.24 | 2.24 | 1.99 | 3.45 | 4.95 |

| 74 | 3.23 | 3.23 | 2.98 | 4.56 | 5.34 |

| 81 | 4.76 | 4.76 | 3.98 | 5.12 | 5.81 |

Source: Vaskova et al., 2021. mdpi.com

Antiviral Activities

Activity against Specific Viruses (e.g., Newcastle disease virus, infectious bursal disease virus, avian influenza virus)

While direct studies on 7-Bromo-4-chloro-2-methylquinoline against Newcastle disease virus (NDV), infectious bursal disease virus (IBDV), or avian influenza virus (AIV) are not prominently documented, research on other quinoline and related heterocyclic derivatives provides insights into potential antiviral strategies against these significant avian pathogens.

Avian Influenza Virus (AIV):

The influenza A virus (IAV), a member of the Orthomyxoviridae family, is a significant pathogen affecting both humans and animals, including birds. Several quinoline derivatives have been investigated for their anti-influenza activity. For instance, a series of novel quinoline derivatives were synthesized and evaluated for their in vitro activity against IAV. Some of these compounds exhibited potent inhibitory effects, with IC50 values in the low micromolar range, and were found to be more potent than the reference drug, ribavirin (B1680618). The mechanism of action for some of these derivatives was suggested to be the inhibition of the virus's transcription and replication cycle at an early stage.

It is worth noting that other heterocyclic compounds have also shown promise against AIV. For example, the anti-malarial drug chloroquine (B1663885), a well-known quinoline derivative, has been reported to be effective in treating avian influenza A H5N1 virus infection in animal models. Its proposed mechanism involves altering the pH of endosomes, which is crucial for viral entry and uncoating.

Newcastle Disease Virus (NDV) and Infectious Bursal Disease Virus (IBDV):

There is a scarcity of published research specifically detailing the activity of this compound or its close analogs against NDV and IBDV. However, the broader exploration of antiviral agents against these viruses reveals the potential for various chemical scaffolds. For instance, studies on other heterocyclic compounds like pyrazole (B372694) derivatives have shown significant antiviral efficacy against NDV. These compounds were found to inhibit virus-induced hemagglutination, with some derivatives offering complete protection in embryonated eggs.

For IBDV, research has highlighted the antiviral potential of natural compounds like baicalein (B1667712) and chlorogenic acid, which have been shown to inhibit the virus and the inflammatory responses it induces in chicken embryos. Furthermore, the antiviral drug ribavirin has been found to inhibit the replication of IBDV, primarily by depleting the cellular guanosine (B1672433) pool. While not quinoline-based, these findings underscore the diverse chemical structures that can be explored for activity against these important avian viruses.

The following table summarizes the antiviral activity of various compounds against the specified viruses, providing a comparative landscape of potential therapeutic agents.

| Compound Class | Specific Compound/Derivative | Target Virus | Observed Activity/Mechanism |

| Quinoline Derivatives | Novel synthesized analogs | Influenza A Virus (IAV) | Potent inhibition of viral transcription and replication; IC50 values in the low micromolar range. |

| Quinoline Derivatives | Chloroquine | Avian Influenza A (H5N1) | Effective in animal models; likely acts by altering endosomal pH. |

| Pyrazole Derivatives | Synthesized 4-substituted pyrazoles | Newcastle Disease Virus (NDV) | Inhibition of virus-induced hemagglutination; high protection rates in embryonated eggs. |

| Natural Flavonoids | Baicalein | Infectious Bursal Disease Virus (IBDV) | Antiviral and anti-inflammatory effects in chicken embryos. |

| Natural Phenolic Acids | Chlorogenic Acid | Infectious Bursal Disease Virus (IBDV) | Antiviral and anti-inflammatory effects in chicken embryos. |

| Nucleoside Analogs | Ribavirin | Infectious Bursal Disease Virus (IBDV) | Inhibition of viral replication through depletion of cellular guanosine. |

Antimalarial Potential

The quinoline ring system is a cornerstone of antimalarial drug discovery, with iconic drugs like chloroquine and quinine (B1679958) setting the precedent for the development of new therapeutic agents. While specific experimental data on the antimalarial activity of this compound is limited in publicly available literature, its structural similarity to known antimalarial quinolines suggests potential in this area. The antimalarial efficacy of quinoline derivatives is often attributed to their ability to interfere with the parasite's detoxification of heme and their accumulation within the parasite's acidic food vacuole.

Inhibition of Beta-Hematin Formation

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, which is structurally identical to β-hematin. The inhibition of this detoxification process is a key mechanism of action for many quinoline-based antimalarials. These drugs are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme that ultimately kills the parasite.

Numerous studies have demonstrated the ability of various quinoline derivatives to inhibit β-hematin formation. For instance, chloroquine, amodiaquine, and quinidine (B1679956) are potent inhibitors of this process. The 7-chloroquinoline scaffold, present in chloroquine and amodiaquine, is considered crucial for this activity. It is hypothesized that the flat aromatic quinoline ring interacts with the porphyrin ring of heme, while the basic side chain plays a role in the drug's accumulation in the food vacuole. Given that this compound contains a halogenated quinoline core, it is plausible that it could also interfere with β-hematin formation.

pH Trapping Mechanisms within Parasitic Organelles

The food vacuole of the malaria parasite is an acidic organelle with a pH of around 5.0-5.4. Weakly basic drugs, such as many quinoline derivatives, can become protonated and trapped within this acidic compartment, a phenomenon known as pH trapping. This accumulation to high concentrations within the food vacuole is a critical factor for their antimalarial activity.

The basicity of the side chain attached to the quinoline nucleus is a key determinant of this pH trapping. For a compound like this compound, the potential for pH trapping would depend on the nature of any substituent that could act as a weak base. While the core structure itself is not strongly basic, modifications to introduce a basic side chain, a common strategy in the design of antimalarial quinolines, could enable its accumulation in the parasite's food vacuole. This accumulation would then facilitate its interaction with heme and inhibition of hemozoin formation.

Other Reported Biological Activities of Quinoline Derivatives (e.g., anti-inflammatory, anticonvulsant, anti-hypertensive, anti-HIV)

The versatile quinoline scaffold has been extensively explored in medicinal chemistry, leading to the discovery of derivatives with a wide array of pharmacological properties beyond their antimicrobial activities. researchgate.netresearchgate.netnih.govresearchgate.net

Anti-inflammatory Activity: Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting various pharmacological targets. researchgate.netnih.gov These derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as the production of pro-inflammatory cytokines such as TNF-α and interleukin-6. researchgate.netepa.gov The anti-inflammatory effect is often dependent on the nature and position of substituents on the quinoline ring. nih.gov For example, quinolines with a carboxamide moiety have displayed antagonism of the transient receptor potential vanilloid 1 (TRPV1), while those with a carboxylic acid group have shown COX inhibition. nih.gov

Anticonvulsant Activity: Several 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govresearchgate.net Compounds bearing a 2-hydroxypropyloxyquinoline moiety have demonstrated excellent activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov The anticonvulsant effects of these derivatives are thought to be linked to their potential beta-blocking properties. nih.gov Further studies on 1,2,4-triazolo[4,3-a]quinoline derivatives also revealed significant anticonvulsant activity, with some compounds showing potent effects in both anti-MES and anti-pentylenetetrazole tests. nih.gov

Anti-hypertensive Activity: The quinoline nucleus is also present in compounds with anti-hypertensive properties. researchgate.netrsc.org Certain quinoline appended chalcone (B49325) derivatives have been shown to induce a lowering of blood pressure through the significant inhibition of the angiotensin-converting enzyme (ACE) in a dose-dependent manner. rsc.org Additionally, some 8-substituted quinolines that exhibit anticonvulsant activity also display excellent anti-hypertensive effects, which may also be related to their beta-blocking capabilities. nih.gov

Anti-HIV Activity: Quinoline derivatives have gained significant attention as potential anti-HIV agents. researchgate.netnih.gov The 4-quinolone derivative, elvitegravir, is an approved HIV integrase inhibitor. researchgate.net Numerous other quinoline-based compounds have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have shown the ability to interact with the allosteric site of the HIV-RT protein, with some derivatives exhibiting prudent anti-HIV activity against both HIV-1 and HIV-2. nih.govresearchgate.net

The following table provides a summary of the diverse biological activities reported for various quinoline derivatives.

| Biological Activity | Class of Quinoline Derivative | Example of Mechanism/Target |

| Anti-inflammatory | Quinoline-carboxamides/carboxylic acids | TRPV1 antagonism, COX inhibition nih.gov |

| Anticonvulsant | 8-substituted quinolines | Potential beta-blocking properties nih.gov |

| Anti-hypertensive | Quinoline appended chalcones | Angiotensin-Converting Enzyme (ACE) inhibition rsc.org |

| Anti-HIV | 4-quinolones, other derivatives | HIV integrase inhibition, Non-nucleoside reverse transcriptase inhibition researchgate.netnih.gov |

Drug-Likeness and Pharmacological Profiling

Drug-Likeness: Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. One of the most common tools for this assessment is Lipinski's Rule of Five. This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For this compound (C₁₀H₇BrClN), we can analyze its properties in the context of Lipinski's rule:

Hydrogen Bond Donors: 0

Hydrogen Bond Acceptors: 1 (the nitrogen atom in the quinoline ring)

Molecular Weight: Approximately 256.53 g/mol .

logP: The calculated logP for similar structures suggests it would likely be within the acceptable range.

Based on these parameters, this compound would not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability. In-silico studies on various quinoline analogs have often shown that they possess good drug-likeness profiles. ijpsjournal.com

Pharmacological Profiling: A comprehensive pharmacological profile includes the assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Absorption: The predicted good lipophilicity and low molecular weight of this compound suggest it could have good intestinal absorption.

Distribution: The distribution of quinoline derivatives can vary widely depending on their specific substituents and their ability to bind to plasma proteins.

Metabolism: Quinolines are typically metabolized in the liver by cytochrome P450 enzymes. The specific metabolic pathways for this compound would need to be determined experimentally.

Excretion: The metabolites of quinoline derivatives are primarily excreted through the kidneys.

Toxicity: The toxicity profile of quinoline derivatives is highly variable. Some quinolines have shown low toxicity, while others can have significant side effects. A thorough toxicological evaluation would be necessary for this compound.

Computational tools can provide initial predictions of these ADMET properties. For example, in-silico models can predict parameters like human intestinal absorption, blood-brain barrier permeability, and potential for toxicity. ijpsjournal.com Such studies on designed quinoline analogs have indicated that many can have favorable ADMET profiles compared to existing drugs. ijpsjournal.com

The following table summarizes the predicted drug-likeness and general pharmacological properties for a compound like this compound based on the analysis of its structure and data from related quinoline derivatives.

| Parameter | Predicted Property for this compound | Rationale/Comparison with Quinoline Derivatives |

| Lipinski's Rule of Five | ||

| Hydrogen Bond Donors | 0 | Compliant |

| Hydrogen Bond Acceptors | 1 | Compliant |

| Molecular Weight | ~256.53 g/mol | Compliant (< 500) |

| logP | Predicted to be < 5 | Compliant |

| Pharmacological Profile | ||

| Absorption | Potentially good | Based on physicochemical properties |

| Distribution | Variable | Dependent on specific structure and plasma protein binding |

| Metabolism | Hepatic (CYP450) | Common pathway for quinolines |

| Excretion | Renal | Common pathway for quinoline metabolites |

| Toxicity | Requires experimental evaluation | Highly variable among quinoline derivatives |

Computational Assessment of Drug-Likeness (e.g., PAINS, Brenk alerts, Leadlikeness)

The drug-likeness of a compound is an essential concept in drug design, referring to a qualitative assessment of the chance for a molecule to become an oral drug with respect to bioavailability. This is often evaluated using a variety of filters and rules based on the structural or physicochemical properties of the molecule.

PAINS (Pan-Assay Interference Compounds) and Brenk Alerts:

PAINS are chemical compounds that are known to interfere with bioassays, leading to false-positive results. The identification and filtering of PAINS are critical to avoid wasting resources on compounds that are not genuinely active. Similarly, Brenk alerts identify chemical fragments that may be associated with toxicity, chemical reactivity, or poor pharmacokinetic properties.

In silico studies on various halogenated quinoline derivatives have shown promising results in this regard. For instance, a study on a series of halogenated quinoline derivatives indicated that the synthesized ligands did not trigger any PAINS alerts, suggesting a lower probability of them acting as false positives in high-throughput screening. rsc.org Another study on benzodioxin pyrazoline derivatives, which share some structural similarities with substituted quinolines, also reported zero violations of the PAINS filter for all tested compounds. biointerfaceresearch.com Furthermore, with the exception of one compound, the same study found no Brenk alerts, indicating good pharmacokinetic potential with acceptable toxicity levels and metabolic stability. biointerfaceresearch.com

These findings for analogous structures suggest that the quinoline scaffold, even with halogen substitutions, may be well-tolerated in terms of these specific reactivity and interference filters.

Lead-likeness:

Lead-likeness is a concept used to evaluate compounds at the early stage of drug discovery. Lead-like compounds have lower molecular weight and lipophilicity compared to drug-like compounds, providing a better starting point for optimization. The general criteria for lead-likeness include a molecular weight between 250 and 350 Da, a logP value of less than or equal to 3.5, and no more than 7 rotatable bonds. biointerfaceresearch.com

While specific lead-likeness data for this compound is not available, studies on its analogs have explored this aspect. For example, in a study of benzodioxin pyrazoline derivatives, one compound was identified as having zero violations of lead-likeness properties. biointerfaceresearch.com Other analogs in the same study, particularly those with chloro and bromo substitutions, showed two violations related to molecular weight and lipophilicity. biointerfaceresearch.com This highlights the influence of specific substitutions on the lead-likeness of the quinoline core.

| Drug-Likeness Parameter | General Observation for Analogs | Reference |

| PAINS Alerts | Generally, no alerts are triggered for halogenated quinoline analogs. | rsc.orgbiointerfaceresearch.com |

| Brenk Alerts | Generally, no alerts are triggered, indicating good pharmacokinetic potential. | biointerfaceresearch.com |

| Lead-likeness | Varies with substitution; some analogs show good lead-like properties while others have minor violations. | biointerfaceresearch.com |

Computational Chemistry and Theoretical Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netaimspress.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. aimspress.com For 7-Bromo-4-chloro-2-methylquinoline, the HOMO would likely be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO's location would indicate the most probable sites for nucleophilic attack. Analysis of the HOMO and LUMO compositions reveals the orbitals' contributions from different atoms and functional groups.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -1.5 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | e.g., 5.0 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. tandfonline.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.

For this compound, the MEP surface would highlight regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the nitrogen atom. acs.org Regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack, likely around the hydrogen atoms or electron-withdrawing halogen substituents. nih.govacs.org Neutral regions are generally colored green. acs.org The MEP surface provides a comprehensive picture of the molecule's reactive sites. tandfonline.com

Atomic Charge Analysis

Atomic charge analysis provides a quantitative measure of the partial charge residing on each atom within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. This analysis helps in understanding the electrostatic interactions and the local reactivity of different atomic sites.

In this compound, the nitrogen atom is expected to carry a significant negative charge due to its high electronegativity. The carbon atoms attached to the electronegative chlorine and bromine atoms would exhibit positive charges. The distribution of atomic charges complements the MEP analysis by providing numerical values that can be correlated with the molecule's reactivity and intermolecular interaction patterns.

Prediction of Physicochemical Properties (e.g., Molar Refractivity, TPSA, XLOGP)

The physicochemical properties of a compound are crucial determinants of its behavior in various chemical and biological systems. Computational methods allow for the prediction of these properties, providing valuable data for further research and development. Predicted values for several key physicochemical descriptors of this compound are available.

A critical parameter is the Topological Polar Surface Area (TPSA), which is associated with the polarity of a molecule and its ability to permeate biological membranes. For this compound, the predicted TPSA is 12.9 Ų. nih.gov Another important descriptor is the logarithm of the octanol-water partition coefficient, XLogP3, which indicates the lipophilicity of a compound. The predicted XLogP3 value for this quinoline derivative is 3.95910. nih.gov

Other predicted properties include its boiling point, estimated to be 321.9±37.0 °C, and its density, predicted at 1.591±0.06 g/cm³. nih.gov The compound's flash point and refractive index have been predicted as 148.5ºC and 1.661, respectively. nih.gov The vapor pressure is estimated to be 0.000546 mmHg at 25°C. nih.gov While a specific value for molar refractivity has not been found in the reviewed literature, this property is related to the molecule's polarizability and volume.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 12.9 Ų |

| XLogP3 | 3.95910 |

| Boiling Point | 321.9 ± 37.0 °C |

| Density | 1.591 ± 0.06 g/cm³ |

| Flash Point | 148.5 ºC |

| Refractive Index | 1.661 |

| Vapor Pressure | 0.000546 mmHg at 25°C |

| Molar Refractivity | Data not available |

Computational Prediction of Synthetic Accessibility

The synthetic accessibility of a novel compound is a crucial factor for its practical application. Computational models can predict the ease or difficulty of synthesizing a molecule based on its structural complexity and comparison to known reaction pathways. These predictions are valuable for prioritizing drug candidates and planning synthesis routes.

While general methodologies for predicting synthetic accessibility exist, a specific computational synthetic accessibility score for this compound was not found in the reviewed scientific literature. Such a score would typically be generated by specialized software that analyzes the molecular structure for complex features, such as the number of chiral centers, stereocenters, and the presence of unusual ring systems or functional groups, to assign a value indicating its synthetic feasibility.

Molecular Docking Studies (if applicable to specific biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule might interact with a specific biological target, such as a protein or enzyme.

A review of the available scientific literature did not yield any specific molecular docking studies for this compound against any particular biological targets. Such studies would be instrumental in elucidating its potential mechanism of action and identifying its prospective therapeutic applications. For instance, docking this compound into the active sites of various enzymes or receptors could reveal its potential as an inhibitor or agonist, guiding further experimental validation.

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry for compound identification. Predicted CCS values can be a valuable tool in analytical chemistry, aiding in the identification of unknown compounds in complex mixtures.

For this compound, predicted CCS values can be calculated for different adducts. While a direct experimental or a comprehensive predicted table for this specific compound was not found in the initial search, resources like CCSbase provide prediction models for a wide range of molecules. nih.gov The table below presents predicted CCS values for structurally related quinoline derivatives, which can serve as a reference. For instance, the predicted CCS for the [M+H]+ adduct of 6-bromo-4-chloro-7-methylquinoline (B1500754) is 142.2 Ų.

Table 2: Predicted Collision Cross Section (CCS) Values for a Structurally Related Compound (6-bromo-4-chloro-7-methylquinoline)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.95232 | 142.2 |

| [M+Na]+ | 277.93426 | 157.3 |

| [M-H]- | 253.93776 | 148.7 |

| [M+NH4]+ | 272.97886 | 164.3 |

| [M+K]+ | 293.90820 | 144.1 |

Data for 6-bromo-4-chloro-7-methylquinoline is provided as a reference due to the lack of specific data for the title compound in the search results.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum of 7-Bromo-4-chloro-2-methylquinoline would be expected to provide key information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would likely show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic signal for the methyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern on the quinoline core.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, providing a map of the carbon framework. The chemical shifts of the carbon atoms would be influenced by the attached substituents (bromo, chloro, and methyl groups) and their positions on the quinoline ring. This would allow for the definitive assignment of each carbon atom in the structure.

Correlation with GIAO-Computed NMR Shifts

To further validate the experimental NMR data, theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method could be employed. This computational approach predicts the NMR chemical shifts of a proposed structure. A strong correlation between the experimental and GIAO-computed shifts would provide a high degree of confidence in the structural assignment of this compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline ring. The presence of the C-Br and C-Cl bonds would also give rise to specific absorptions in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its molecular formula, C₁₀H₇BrClN, by comparing the measured mass to the calculated theoretical mass. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes, would further confirm the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For aromatic and heterocyclic compounds like this compound, this method provides information about the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the quinoline ring system.

Table 1: Expected UV-Vis Absorption Characteristics for this compound This table is based on general principles for substituted quinolines and is for illustrative purposes.

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | 220-280 | Aromatic system of the quinoline ring |

| π → π | 300-350 | Extended conjugation of the quinoline ring |

| n → π* | > 350 | Lone pair electrons on the nitrogen atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and crystal packing of a molecule.

Specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as 3-bromomethyl-2-chloro-quinoline, demonstrates the utility of this technique. semanticscholar.org For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. This would confirm the planar nature of the quinoline ring system and provide precise measurements for the C-Br, C-Cl, C-N, and C-C bond lengths and the angles between them. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that stabilize the solid-state structure. mdpi.comacs.org

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography for this compound This table lists the type of data that would be generated from an X-ray crystallography experiment.

| Parameter | Description | Expected Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-Cl). | Confirms connectivity and bond order. |

| Bond Angles | The angles formed by three connected atoms. | Defines the geometry of the molecule. |

| Torsion Angles | The dihedral angles describing the conformation around bonds. | Describes the 3D shape of the molecule. |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

HPLC is a technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. It is widely used for purity assessment and quantification.

While a specific, standardized HPLC method for this compound is not detailed in the literature, methods for related quinoline derivatives are common. researchgate.net A typical approach would involve reverse-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. sielc.comresearchgate.net The compound would be detected by a UV detector, likely set at one of its absorption maxima. The retention time under specific conditions would serve as a key identifier for the compound.

Table 3: Representative HPLC Method Parameters for Analysis of Quinoline Derivatives This table provides an example of a typical HPLC method that could be adapted for this compound.

| Parameter | Example Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for separation. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the amount of compound eluting. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC separates volatile compounds from a mixture, and the mass spectrometer then fragments the eluted compounds and sorts the ions by their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

A specific GC-MS analysis for this compound is not available. However, based on the principles of mass spectrometry, a clear fragmentation pattern can be predicted. mcmaster.ca The mass spectrum would show a complex molecular ion (M⁺) peak due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). libretexts.org This would result in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogen atoms.

Common fragmentation pathways would likely include the loss of a methyl radical (•CH₃), a chlorine atom (•Cl), or a bromine atom (•Br). Another characteristic fragmentation for quinolines is the loss of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring. rsc.orgnih.gov

Table 4: Predicted Isotopic Pattern for the Molecular Ion [C₁₀H₇BrClN]⁺ This table is illustrative and calculated based on natural isotopic abundances. The molecular weight is 256.53 g/mol .

| Ion Species | Mass-to-Charge Ratio (m/z) | Expected Relative Intensity |

| [C₁₀H₇⁷⁹Br³⁵Cl]⁺ | 255 | High |

| [C₁₀H₇⁸¹Br³⁵Cl]⁺ or [C₁₀H₇⁷⁹Br³⁷Cl]⁺ | 257 | Highest |

| [C₁₀H₇⁸¹Br³⁷Cl]⁺ | 259 | Moderate |

Future Research Directions and Potential Applications

Exploration of Novel Derivatization Strategies

The functional group handles on 7-Bromo-4-chloro-2-methylquinoline, namely the chloro and bromo substituents, offer distinct opportunities for selective chemical modifications. Future research should focus on leveraging these sites to generate libraries of novel derivatives.

The bromine atom at the C7 position is particularly amenable to regioselective cross-coupling reactions. capes.gov.br This opens avenues for the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyl moieties, through well-established methods like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Such modifications can significantly influence the steric and electronic properties of the molecule, potentially leading to enhanced biological activity.

The chlorine atom at the C4 position, being more reactive towards nucleophilic substitution, provides another handle for derivatization. Future studies could explore reactions with various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse side chains. For instance, the synthesis of 4-anilinoquinolines has been shown to yield compounds with inhibitory activity against the epidermal growth factor receptor (EGFR). durham.ac.uk Similarly, the creation of quinolin-4-ylsulfonyl acrylates has been reported as a strategy for developing agents with potential anticancer and antimalarial properties. durham.ac.uk

Furthermore, the synthesis of hybrid molecules represents a promising strategy. By linking the this compound core with other pharmacologically active scaffolds, such as 1,2,3-triazoles, it may be possible to develop compounds with synergistic or novel mechanisms of action. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a highly efficient method for creating such hybrids. mdpi.com

Targeted Drug Design based on SAR Insights

Structure-activity relationship (SAR) studies are crucial for the rational design of potent and selective drug candidates. For quinoline (B57606) derivatives, SAR insights have already guided the development of various therapeutic agents. Future research on this compound should build upon this existing knowledge while establishing specific SAR for its derivatives.